Butyrophenone, 3'-amino-2'-(2-(diethylamino)ethoxy)-, dihydrochloride

Description

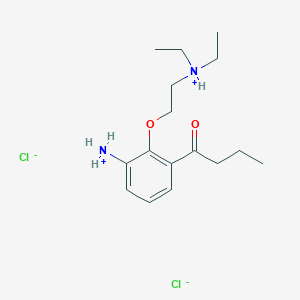

Butyrophenone, 3'-amino-2'-(2-(diethylamino)ethoxy)-, dihydrochloride (hereafter referred to as the "target compound") is a butyrophenone derivative featuring a phenyl ring substituted with a 3'-amino group and a 2'-(2-(diethylamino)ethoxy) side chain. The dihydrochloride salt enhances its solubility and stability. Butyrophenones are pharmacologically significant, often exhibiting antipsychotic or adrenergic receptor-modulating activities. The target compound’s structural uniqueness lies in its dual functional groups: the amino group at the 3' position and the diethylaminoethoxy chain at the 2' position, which may influence receptor binding and pharmacokinetics .

Properties

CAS No. |

20809-12-5 |

|---|---|

Molecular Formula |

C16H28Cl2N2O2 |

Molecular Weight |

351.3 g/mol |

IUPAC Name |

2-(2-azaniumyl-6-butanoylphenoxy)ethyl-diethylazanium;dichloride |

InChI |

InChI=1S/C16H26N2O2.2ClH/c1-4-8-15(19)13-9-7-10-14(17)16(13)20-12-11-18(5-2)6-3;;/h7,9-10H,4-6,8,11-12,17H2,1-3H3;2*1H |

InChI Key |

VKCLWQMLBPOVPX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1=C(C(=CC=C1)[NH3+])OCC[NH+](CC)CC.[Cl-].[Cl-] |

Origin of Product |

United States |

Chemical Reactions Analysis

Butyrophenone, 3’-amino-2’-(2-(diethylamino)ethoxy)-, dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

The scientific research applications of Butyrophenone, 3’-amino-2’-(2-(diethylamino)ethoxy)-, dihydrochloride are diverse. This compound is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used to investigate cellular processes and molecular interactions. In medicine, it could be explored for its potential therapeutic effects, although specific applications were not found in the search results.

Mechanism of Action

The mechanism of action of Butyrophenone, 3’-amino-2’-(2-(diethylamino)ethoxy)-, dihydrochloride involves its interaction with molecular targets and pathways within biological systems. detailed information on the specific molecular targets and pathways involved is not available from the search results.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Diethylaminoethoxy Substituents

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

- Amino Group Impact: The target compound’s 3'-amino group differentiates it from CID 30287 and T31685.

- Salt Forms : The dihydrochloride salt (target) likely offers higher solubility than hydrochloride salts (e.g., CID 30287) due to additional ionic interactions.

- Backbone Variations: T31685’s propiophenone backbone (vs. butyrophenone) and 3-phenyl substituent suggest divergent pharmacological profiles, possibly favoring vasodilation or adrenergic modulation .

Functional Group Modifications in Related Compounds

Diethylaminoethoxy vs. Dimethylaminoethoxy

- The 4'-methoxy group may enhance metabolic stability .

Halogenated Derivatives

- Amiodarone Hydrochloride :

- The 3,5-diiodo substituents increase lipophilicity, prolonging half-life but introducing thyroid toxicity risks. The target compound lacks halogens, suggesting a safer profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.